REACTION_CXSMILES
|
[CH3:1][C:2](=O)[CH2:3][CH2:4][C:5](=O)[CH3:6].[CH:9]1[CH2:13][CH:12]=[CH:11][CH:10]=1.N1[CH2:18][CH2:17][CH2:16][CH2:15]1.[C:19](O)(=O)C>CO.O>[C:10]1(=[C:2]([CH2:3][CH2:4][C:5](=[C:6]2[CH:18]=[CH:17][CH:16]=[CH:15]2)[CH3:19])[CH3:1])[CH:9]=[CH:13][CH:12]=[CH:11]1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
CC(CCC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution is stirred at 0° C. for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 70 ml of diethyl ether in each case
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
giving
|
Type
|
CUSTOM
|
Details
|
after removal of the solvent in vacuo, 18.0 g (89%) of the difulvene as an orange-red, oily residue
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
C1(C=CC=C1)=C(C)CCC(C)=C1C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |